molecular formula C9H7ClN2OS B1298289 N-1,3-benzothiazol-2-yl-2-chloroacetamide CAS No. 3028-02-2

N-1,3-benzothiazol-2-yl-2-chloroacetamide

Cat. No.: B1298289
CAS No.: 3028-02-2
M. Wt: 226.68 g/mol
InChI Key: CMUZFXFDVGLPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-2-chloroacetamide is a useful research compound. Its molecular formula is C9H7ClN2OS and its molecular weight is 226.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-1,3-benzothiazol-2-yl-2-chloroacetamide, a compound belonging to the class of benzothiazole derivatives, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃S, with a molecular weight of approximately 263.14 g/mol. The compound features a benzothiazole moiety, characterized by a bicyclic structure that includes both a benzene ring and a thiazole ring. This unique structure contributes to its biological properties.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. Studies indicate varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus8 µg/mLStrong bactericidal effect
Escherichia coli16 µg/mLModerate activity
Pseudomonas aeruginosa32 µg/mLWeak activity

The compound's ability to inhibit bacterial growth suggests its potential as an antibacterial agent in pharmaceutical applications .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its antibacterial effects through inhibition of bacterial protein synthesis or interference with cell wall synthesis. Molecular docking studies have suggested that modifications to the benzothiazole structure can enhance binding efficacy to bacterial targets .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The reaction begins with 2-amino-1,3-benzothiazole and chloroacetyl chloride.
  • Reaction Conditions : The mixture is usually conducted in solvents like dimethylformamide (DMF) under mild conditions to enhance yields.
  • Purification : The product is purified using recrystallization techniques.

This synthetic route allows for the production of various derivatives by altering substituents on the benzothiazole moiety .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy against clinical strains of bacteria. Results showed significant inhibition rates, particularly against Staphylococcus aureus.
  • Anticancer Activity Assessment : In a comparative study involving multiple benzothiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds.

Scientific Research Applications

Antibacterial Activity

N-1,3-benzothiazol-2-yl-2-chloroacetamide is primarily recognized for its antibacterial properties . Research indicates that derivatives of this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.5 - 4 µg/mLStrongly bactericidal
Escherichia coli8 - 32 µg/mLModerately effective
Methicillin-resistant S. aureus (MRSA)1 - 16 µg/mLEffective

Studies utilizing molecular docking simulations have suggested that modifications to the benzothiazole structure can enhance binding efficacy to bacterial targets, potentially improving antibacterial activity.

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promise as an anticancer agent . A series of derivatives were evaluated for their antiproliferative activity against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The findings revealed:

Compound Cell Line GI50 (µM) Effect
N-(1,3-benzothiazol-2-yl)-benzamideMCF-70.25Pro-apoptotic
N-(1,3-benzothiazol-2-yl)-ureaHepG20.41Significant growth inhibition

These results indicate that certain derivatives not only inhibit cell growth but also induce apoptosis in cancer cells .

Material Science Applications

This compound has also been studied for its potential use in material science , particularly as optical materials and ligands for metal extraction. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of various derivatives that can be tailored for specific applications.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical strains of bacteria. The results demonstrated significant inhibition rates against Staphylococcus aureus and MRSA, highlighting the compound's potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

In comparative studies involving multiple benzothiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds. This underscores its potential as a lead compound for developing new anticancer therapies .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUZFXFDVGLPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358849
Record name N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3028-02-2
Record name N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-1,3-benzothiazol-2-yl-2-chloroacetamide
N-1,3-benzothiazol-2-yl-2-chloroacetamide
N-1,3-benzothiazol-2-yl-2-chloroacetamide
N-1,3-benzothiazol-2-yl-2-chloroacetamide
N-1,3-benzothiazol-2-yl-2-chloroacetamide
N-1,3-benzothiazol-2-yl-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.